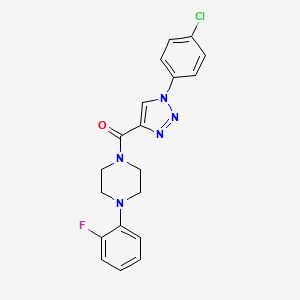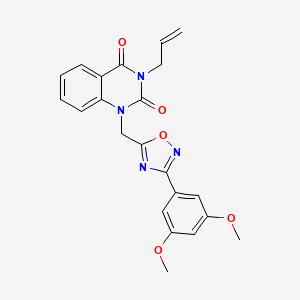![molecular formula C19H21N5O B3404104 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide CAS No. 1207007-58-6](/img/structure/B3404104.png)
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide
Vue d'ensemble
Description
The compound “4-((1H-benzo[d]imidazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide” is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This compound is part of a class of molecules that have been extensively utilized in medicinal chemistry due to their wide-ranging biological activity .
Mécanisme D'action
Target of Action
The compound 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide, also known as 4-(1H-benzimidazol-2-ylmethyl)-N-phenylpiperazine-1-carboxamide, is a benzimidazole derivative . Benzimidazole derivatives have been found to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . They have been extensively utilized as a drug scaffold in medicinal chemistry . The compound has been found to demonstrate significant activity against key kinases such as EGFR, HER2, CDK2, AURKC, and the mTOR enzyme .
Mode of Action
The compound interacts with its targets, leading to various changes. For instance, it has been found to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells . This is accompanied by upregulation of pro-apoptotic caspase-3 and Bax and downregulation of anti-apoptotic Bcl-2 .
Biochemical Pathways
The compound affects various biochemical pathways. Its interaction with key kinases such as EGFR, HER2, CDK2, AURKC, and the mTOR enzyme influences several downstream effects . For example, it has been found to induce cell cycle arrest and apoptosis, which are crucial processes in cancer treatment .
Result of Action
The compound’s action results in various molecular and cellular effects. It has been found to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells . This is accompanied by upregulation of pro-apoptotic caspase-3 and Bax and downregulation of anti-apoptotic Bcl-2 . These changes can lead to the death of cancer cells, making the compound a potential candidate for cancer treatment.
Analyse Biochimique
Biochemical Properties
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The benzimidazole nucleus is known to act as a bioisostere of naturally occurring nucleotides, allowing it to interact with proteins and enzymes effectively . This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. Additionally, it can bind to DNA and RNA, affecting gene expression and protein synthesis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . This compound can also alter gene expression by binding to specific DNA sequences, leading to changes in cellular metabolism and function. Furthermore, it has been reported to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and disrupting normal cellular processes . For example, its interaction with tyrosine kinases can prevent the phosphorylation of key signaling molecules, thereby inhibiting cell growth and proliferation. Additionally, this compound can intercalate into DNA, causing structural changes that affect transcription and replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. Its stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting molecules.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. At lower dosages, this compound has been shown to effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher dosages, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially leading to changes in metabolic flux and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its uptake and retention.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the nucleus, where it can interact with DNA and nuclear proteins . It may also be present in other organelles, such as the mitochondria, where it can affect mitochondrial function and energy metabolism. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific subcellular compartments.
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(20-15-6-2-1-3-7-15)24-12-10-23(11-13-24)14-18-21-16-8-4-5-9-17(16)22-18/h1-9H,10-14H2,(H,20,25)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVXBCDYTQZOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-ethyl 2-(2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3404036.png)

![N-(5-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3404056.png)

![N-(2,5-difluorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3404067.png)
![2-(3-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3404071.png)

![6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B3404082.png)
![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B3404089.png)
![N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B3404097.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B3404122.png)
![2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3404123.png)

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3404133.png)
